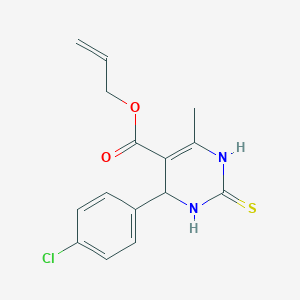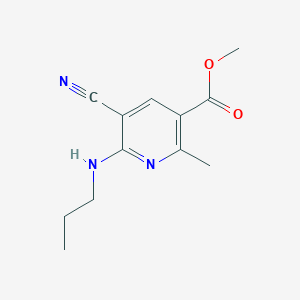
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate, also known as MPN, is a chemical compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate is not fully understood. However, it has been reported to modulate several signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis.
Biochemical and Physiological Effects:
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has also been shown to improve glucose uptake and insulin sensitivity in cells. Moreover, it has been reported to enhance memory and cognitive function in animal models.
Advantages and Limitations for Lab Experiments
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Moreover, it exhibits a wide range of biological activities, making it a versatile compound for various experiments. However, Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has some limitations as well. It is not very water-soluble, which can limit its use in aqueous solutions. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
For the study of Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate include investigating its potential as a therapeutic agent for cancer, neurodegenerative diseases, and diabetes.
Synthesis Methods
The synthesis of Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate involves the reaction of 5-cyano-2-methyl-nicotinic acid with propylamine and methyl chloroformate. The reaction proceeds under mild conditions and yields Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate as a white crystalline solid with a melting point of 128-130°C. The purity of the compound can be determined by HPLC and NMR spectroscopy.
Scientific Research Applications
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antioxidant activities. Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has also been investigated for its neuroprotective effects and its ability to improve cognitive function. Moreover, Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has been shown to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of diabetes.
properties
IUPAC Name |
methyl 5-cyano-2-methyl-6-(propylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-4-5-14-11-9(7-13)6-10(8(2)15-11)12(16)17-3/h6H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRODFSQMPNEFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C(C=C1C#N)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3-methylbenzenecarboxamide](/img/structure/B2911517.png)
![3-isobutyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2911520.png)
![6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2911521.png)
![N-[2-Amino-1-(3-fluorophenyl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2911524.png)
![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2911525.png)

![5-Acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonyl fluoride](/img/structure/B2911528.png)
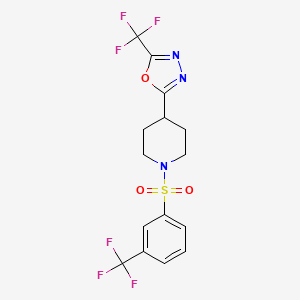
![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2911531.png)
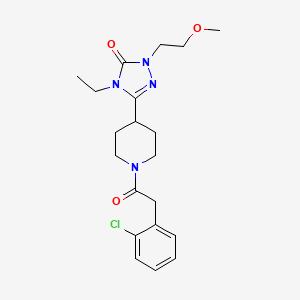
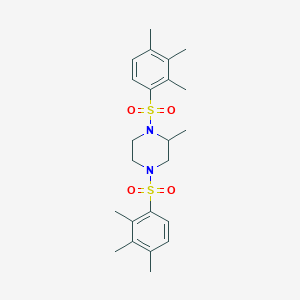
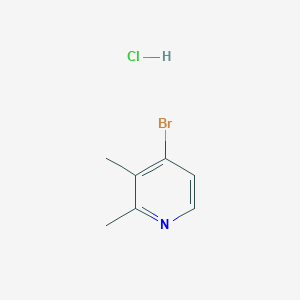
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate](/img/structure/B2911536.png)
